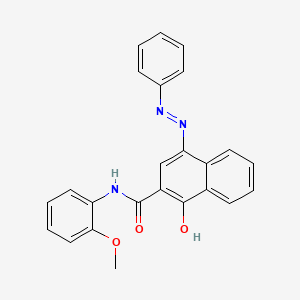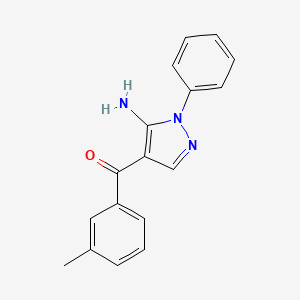
2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Cloro-2-(4-metoxifenil)quinolina-4-carboxilato de 2-(4-bromofenil)-2-oxoetilo es un compuesto orgánico complejo que pertenece a la familia de las quinolinas. Este compuesto se caracteriza por la presencia de un núcleo de quinolina, sustituido con un grupo 4-metoxifenilo, un grupo 4-bromofenilo y un grupo 6-cloro.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-Cloro-2-(4-metoxifenil)quinolina-4-carboxilato de 2-(4-bromofenil)-2-oxoetilo normalmente implica reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar mediante la síntesis de Skraup, que implica la ciclización de derivados de anilina con glicerol y ácido sulfúrico.
Reacciones de sustitución:
Esterificación: El paso final implica la esterificación del ácido carboxílico de quinolina con cloruro de 2-(4-bromofenil)-2-oxoetilo en condiciones ácidas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para aumentar el rendimiento y reducir el tiempo de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-Cloro-2-(4-metoxifenil)quinolina-4-carboxilato de 2-(4-bromofenil)-2-oxoetilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar N-óxidos de quinolina.
Reducción: Las reacciones de reducción pueden conducir a la formación de dihidroquinolinas.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el átomo de bromo por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas, los tioles o los alcóxidos se pueden utilizar en condiciones básicas.
Productos principales
Oxidación: N-óxidos de quinolina.
Reducción: Dihidroquinolinas.
Sustitución: Diversos derivados de quinolina sustituidos en función del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 6-Cloro-2-(4-metoxifenil)quinolina-4-carboxilato de 2-(4-bromofenil)-2-oxoetilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como sonda fluorescente debido a sus características estructurales únicas.
Medicina: Se explora su potencial propiedades farmacológicas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción del 6-Cloro-2-(4-metoxifenil)quinolina-4-carboxilato de 2-(4-bromofenil)-2-oxoetilo implica su interacción con objetivos moleculares específicos. En sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a la modulación de su actividad. Las vías y objetivos exactos pueden variar según la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
6-Cloroquinolina-4-carboxilato de 2-(4-bromofenil)-2-oxoetilo: Carece del grupo 4-metoxifenilo.
2-(4-Metoxifenil)-2-oxoetilo 6-cloroquinolina-4-carboxilato: Carece del grupo 4-bromofenilo.
2-(4-Bromofenil)-2-oxoetilo quinolina-4-carboxilato: Carece de los grupos 6-cloro y 4-metoxifenilo.
Singularidad
La presencia de los grupos 4-bromofenilo y 4-metoxifenilo, junto con la sustitución 6-cloro, hace que el 6-Cloro-2-(4-metoxifenil)quinolina-4-carboxilato de 2-(4-bromofenil)-2-oxoetilo sea único.
Propiedades
Número CAS |
355420-71-2 |
|---|---|
Fórmula molecular |
C25H17BrClNO4 |
Peso molecular |
510.8 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17BrClNO4/c1-31-19-9-4-15(5-10-19)23-13-21(20-12-18(27)8-11-22(20)28-23)25(30)32-14-24(29)16-2-6-17(26)7-3-16/h2-13H,14H2,1H3 |
Clave InChI |
FUBRWNYLEZJRHD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B12045909.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12045926.png)

![1-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12045930.png)

![3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12045943.png)
![potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide](/img/structure/B12045955.png)






